molecular formula C5H6ClF2NO B2702967 3,3-Difluoropyrrolidine-1-carbonyl chloride CAS No. 1334512-01-4

3,3-Difluoropyrrolidine-1-carbonyl chloride

Cat. No.: B2702967
CAS No.: 1334512-01-4
M. Wt: 169.56
InChI Key: BJJAQWMLYMOSNG-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 3,3-Difluoropyrrolidine-1-carbonyl chloride is used as a building block in the synthesis of various fluorinated compounds.

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceuticals, particularly as a precursor for the synthesis of enzyme inhibitors and other bioactive molecules . The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Industry: In the chemical industry, this compound is employed in the production of agrochemicals and specialty chemicals. Its reactivity and ability to introduce fluorine atoms make it valuable for creating compounds with desired properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,3-difluoropyrrolidine with phosgene (COCl2) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods: Industrial production of 3,3-Difluoropyrrolidine-1-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Base catalysts like triethylamine (TEA) for substitution reactions

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed:

    Amides, Esters, Thioesters: Formed from substitution reactions

    3,3-Difluoropyrrolidine-1-carboxylic acid: Formed from hydrolysis

    3,3-Difluoropyrrolidine: Formed from reduction

Mechanism of Action

The mechanism of action of 3,3-Difluoropyrrolidine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds and create complex molecules .

Molecular Targets and Pathways: In biological systems, compounds derived from this compound may target specific enzymes or receptors. For example, fluorinated derivatives can act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact molecular targets and pathways depend on the specific structure and functional groups of the derived compounds.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both fluorine atoms and the carbonyl chloride functional group. This combination imparts distinct reactivity and allows for versatile synthetic applications. The fluorine atoms enhance the compound’s stability and biological activity, while the carbonyl chloride group provides a reactive site for further chemical transformations .

Properties

IUPAC Name

3,3-difluoropyrrolidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF2NO/c6-4(10)9-2-1-5(7,8)3-9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJAQWMLYMOSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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